molecular formula C18H20BrClO4 B5017249 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5017249
M. Wt: 415.7 g/mol
InChI Key: SRTLLOPXOJXCAP-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and multiple ether linkages, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(20)12-15(16)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTLLOPXOJXCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethanol. Finally, this compound is methylated using dimethyl sulfate to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the ether linkages in the compound can facilitate its interaction with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}azepane oxalate

Uniqueness

1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of bromine, chlorine, and multiple ether linkages. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .

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